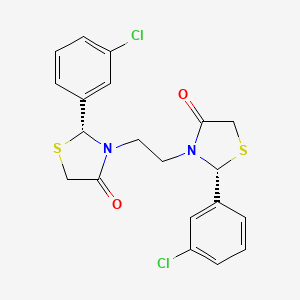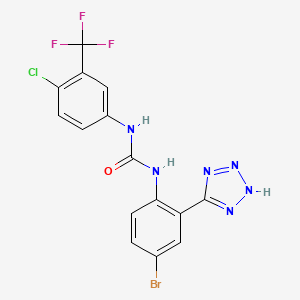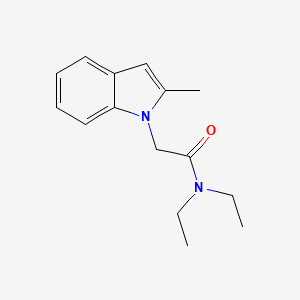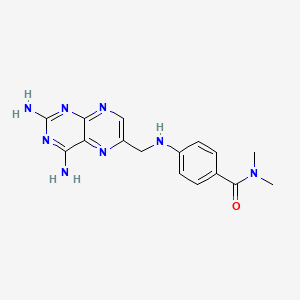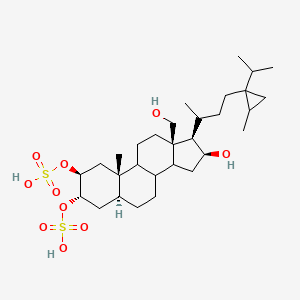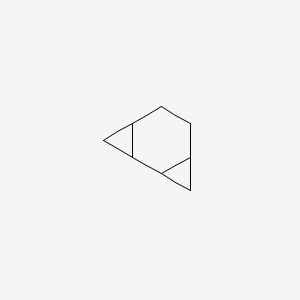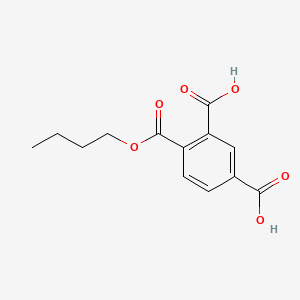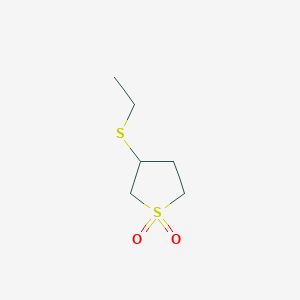
3-Ethylsulfanylthiolane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 242026 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 242026 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes can vary, but they generally involve the formation of key bonds and functional groups that define the structure of NSC 242026.
Industrial Production Methods
Industrial production of NSC 242026 may involve scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed in industrial settings.
化学反応の分析
Types of Reactions
NSC 242026 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 242026 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 242026 depend on the specific reaction conditions and reagents used. These products often retain the core structure of NSC 242026 but with modifications to functional groups or additional substituents.
科学的研究の応用
NSC 242026 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: NSC 242026 is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research into NSC 242026 includes its potential therapeutic applications, such as its effects on specific diseases or conditions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of NSC 242026 involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the context of its use, but they often involve key enzymes or receptors that regulate important biological processes.
類似化合物との比較
Similar Compounds
NSC 242026 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
NSC 123456: Known for its similar reactivity and applications in chemical synthesis.
NSC 789012: Studied for its biological interactions and potential therapeutic uses.
NSC 345678: Used in industrial applications for its catalytic properties.
Uniqueness
What sets NSC 242026 apart from these similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications where other compounds may not be as effective.
特性
CAS番号 |
17200-25-8 |
|---|---|
分子式 |
C6H12O2S2 |
分子量 |
180.3 g/mol |
IUPAC名 |
3-ethylsulfanylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S2/c1-2-9-6-3-4-10(7,8)5-6/h6H,2-5H2,1H3 |
InChIキー |
LQHOHVQPOFGBNO-UHFFFAOYSA-N |
正規SMILES |
CCSC1CCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


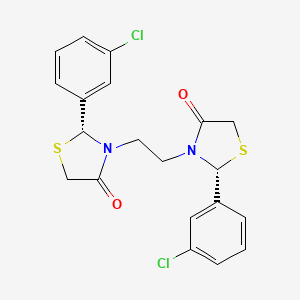
![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
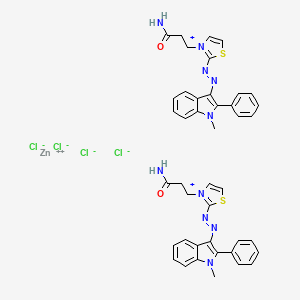

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
